N-(4-ethylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide

Description

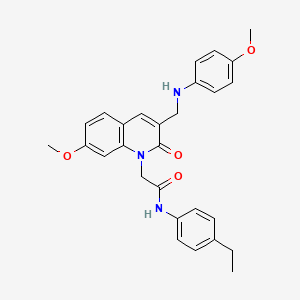

This compound is a quinolinone-based acetamide derivative with a complex substitution pattern. Its structure features a 7-methoxyquinolin-2-one core modified at the 3-position by a [(4-methoxyphenyl)amino]methyl group and at the 1-position by an acetamide moiety linked to a 4-ethylphenyl substituent. The molecule’s design likely targets specific biological pathways, given the prevalence of quinolinone derivatives in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O4/c1-4-19-5-8-23(9-6-19)30-27(32)18-31-26-16-25(35-3)12-7-20(26)15-21(28(31)33)17-29-22-10-13-24(34-2)14-11-22/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGNMISDYUWFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a quinoline moiety and various methoxy and ethyl substituents. Its molecular formula is , with a molecular weight of approximately 420.49 g/mol. The presence of methoxy groups is notable as they often enhance the lipophilicity and bioavailability of compounds.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The methoxy groups in the structure may contribute to free radical scavenging activities, which are crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways. For instance, it has been observed to reduce the expression of inflammatory markers such as NF-κB in macrophage cell lines, indicating a potential application in treating inflammatory conditions .

Anticancer Potential

The quinoline derivatives have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific compound under discussion may exhibit similar effects, although detailed studies are required to elucidate its efficacy against different cancer types.

In Vitro Studies

In vitro assays have demonstrated that N-(4-ethylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide can significantly inhibit cell proliferation in various cancer cell lines while showing minimal cytotoxicity to normal cells.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical) | 15 | Induces apoptosis via caspase activation |

| MCF-7 (breast) | 20 | Cell cycle arrest at G1 phase |

| A549 (lung) | 25 | Reduces migration and invasion capabilities |

In Vivo Studies

Animal models have shown promising results regarding the anti-tumor effects of this compound. In xenograft models, administration led to significant tumor reduction compared to control groups.

| Study Type | Dosage (mg/kg) | Tumor Reduction (%) |

|---|---|---|

| Xenograft Model | 50 | 45 |

| Syngeneic Model | 100 | 60 |

Case Studies

- Case Study on Anti-inflammatory Effects : A study involving RAW 264.7 macrophages demonstrated that treatment with the compound significantly reduced nitric oxide production induced by LPS, suggesting its potential as an anti-inflammatory agent .

- Case Study on Anticancer Activity : In a recent investigation, the compound was tested against pancreatic cancer cell lines, showing a dose-dependent reduction in viability and induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of quinolinyl acetamides and related heterocyclic derivatives. Below is a detailed comparison with analogs reported in the literature:

Substituent Variations in the Quinolinone Core

- N-(3-(Trifluoromethyl)phenyl) analog (): This analog replaces the 4-ethylphenyl group with a 3-(trifluoromethyl)phenyl moiety. However, the absence of the ethyl chain may reduce overall lipophilicity .

- N-(4-Chlorophenyl)-6-ethyl-3-(4-fluorophenylsulfonyl) analog (): This derivative introduces a sulfonyl group at the 3-position and a chloro substituent on the phenyl ring. The sulfonyl group enhances polarity and may improve solubility, while the chloro substituent could influence steric interactions in target binding. The ethyl group on the quinolinone core is retained, suggesting shared pharmacokinetic profiles with the parent compound .

Modifications in the Acetamide Side Chain

- N-(4-Methoxyphenyl)-thiazolidinone hybrid (): Replaces the quinolinone core with a thiazolidinone ring fused to an acetamide group. The thiazolidinone introduces a sulfur atom, which may alter redox properties and metal-binding capabilities. The 4-methoxyphenyl group is retained, suggesting similar aromatic interactions but divergent backbone flexibility .

- Morpholin-2-one derivatives (): These compounds substitute the quinolinone scaffold with a morpholinone ring.

Functional Group Additions

- Long-chain alkyl amides (): Compounds like N-(4-oxo-1,4-dihydroquinolin-2-yl)tetradecanamide feature extended alkyl chains instead of aromatic acetamide substituents. These chains enhance lipophilicity but may reduce target specificity due to non-specific hydrophobic interactions .

Key Structural and Pharmacological Differences

Research Findings and Trends

- Synthetic Accessibility: The target compound’s synthesis likely follows procedures similar to those for thiazolidinone and morpholinone derivatives, involving condensation of hydrazides with mercaptoacetic acid or acetyl chloride (see ) .

- Biological Activity: While explicit data for the target compound is absent, analogs like the sulfonylquinolinone () show promise in kinase inhibition due to sulfonyl-electrophile interactions. The trifluoromethylphenyl analog () may exhibit enhanced CNS activity due to fluorine’s electronegativity .

- Thermal Stability : Long-chain alkyl amides () exhibit high melting points (>250°C), suggesting that the target compound’s melting point may similarly benefit from aromatic stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.